REACTION_CXSMILES
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[CH3:1]CCCCC.C[Si](C=[N+]=[N-])(C)C.[N+:14]([C:17]1[C:25]([CH3:26])=[CH:24][CH:23]=[CH:22][C:18]=1[C:19]([OH:21])=[O:20])([O-:16])=[O:15]>CC(C)=O>[N+:14]([C:17]1[C:25]([CH3:26])=[CH:24][CH:23]=[CH:22][C:18]=1[C:19]([O:21][CH3:1])=[O:20])([O-:16])=[O:15]
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Name
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|
Quantity
|
4.5 mL
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Type
|
reactant
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Smiles
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CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
|
|
Quantity
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1.6 g
|
Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1C
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Name
|
|
Quantity
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15 mL
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Type
|
solvent
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Smiles
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CC(=O)C
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Type
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CUSTOM
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Details
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stirred for 3 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After removing the solvent
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Type
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ADDITION
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Details
|
the residue was diluted with ethyl acetate
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Type
|
WASH
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Details
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washed with 1M sodium hydrate aqueous solution, water and saturated aqueous solution of sodium chloride respectively
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Type
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CONCENTRATION
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Details
|
Then the obtained substance was concentrated
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Type
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CUSTOM
|
Details
|
dried
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC)C=CC=C1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |